1-Vinyl-3-methylimidazolium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C6H9BF4N2. It is known for its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
1-Vinyl-3-methylimidazolium tetrafluoroborate can be synthesized through a series of chemical reactions. The typical synthetic route involves the alkylation of imidazole with an appropriate alkyl halide, followed by a vinylation reaction. The final step involves the reaction with tetrafluoroboric acid to form the desired ionic liquid . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Vinyl-3-methylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Addition: It can undergo addition reactions, particularly with electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Vinyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and other medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique properties
Wirkmechanismus
The mechanism by which 1-Vinyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets and pathways, facilitating reactions and processes that are otherwise challenging to achieve. Its high ionic conductivity and thermal stability enable it to act as an effective medium for various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Vinyl-3-methylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in lithium-ion batteries and as a reaction medium.
1-Butyl-3-methylimidazolium tetrafluoroborate: Used in hydrogenation reactions and as a working fluid in absorption heat pumps.
1-Vinyl-3-butylimidazolium tetrafluoroborate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C6H9BF4N2 |
---|---|
Molekulargewicht |
195.96 g/mol |
IUPAC-Name |
1-ethenyl-3-methylimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C6H9N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h3-6H,1H2,2H3;/q+1;-1 |
InChI-Schlüssel |
DCQGPHCXSCQPCT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.